Superior Radical-Trapping Capacity vs. BHT
The ortho-benzyl group in 2-benzyl-6-methylphenol confers a significant advantage in radical-trapping capacity compared to the industry-standard antioxidant BHT (2,6-di-tert-butyl-4-methylphenol). This is due to the α-hydrogen atom on the benzyl group, which stabilizes the phenoxy radical and regenerates the parent phenol, allowing a single molecule to trap multiple peroxy radicals [1]. The stoichiometric factor (n), representing the number of peroxy radicals trapped per molecule, is quantifiably higher for o-benzyl substituted phenols [1].
| Evidence Dimension | Radical-Trapping Stoichiometry (Stoichiometric Factor, n) |
|---|---|
| Target Compound Data | 3-4 peroxy radicals trapped per molecule |
| Comparator Or Baseline | BHT (2,6-di-tert-butyl-4-methylphenol): ≤ 2 peroxy radicals trapped per molecule |
| Quantified Difference | 1.5x to 2x higher radical-trapping capacity |
| Conditions | Autoxidation of tetralin or similar hydrocarbon models; oxygen-absorption method; 60-160 °C [1] |
Why This Matters
This higher stoichiometry translates directly to a longer-lasting antioxidant effect and lower required loading levels in polymer, lubricant, or fuel formulations, improving cost-efficiency and long-term material stability.
- [1] Ohkatsu, Y., & Nishiyama, T. (2000). Phenolic antioxidants: effect of o-benzyl substituents. Polymer Degradation and Stability, 70(3), 305-311. https://doi.org/10.1016/S0141-3910(00)00130-0 View Source
